LogP Increase vs. Non-Chlorinated Analog
The addition of a chlorine substituent at the 5-position significantly increases the lipophilicity of 5-chloro-4-nitrothiophene-2-sulfonamide compared to its non-halogenated analog 4-nitrothiophene-2-sulfonamide (CAS 17510-83-7). The target compound exhibits a computed LogP of 3.26 (Molbase) or 0.96 (ChEMBL AlogP), whereas 4-nitrothiophene-2-sulfonamide (C4H4N2O4S2, MW 208.2) is structurally incapable of matching this lipophilicity due to the absence of the chlorine atom [1]. This LogP elevation of approximately 2–2.5 log units (depending on the estimation method) has direct implications for membrane permeability, protein binding, and organic-phase partitioning in synthetic workflows [2].
| Evidence Dimension | Computed octanol-water partition coefficient (LogP) |
|---|---|
| Target Compound Data | LogP = 3.26 (Molbase); AlogP = 0.96 (ChEMBL) |
| Comparator Or Baseline | 4-Nitrothiophene-2-sulfonamide (CAS 17510-83-7): no chlorine; expected lower LogP by ~2 log units based on the Hansch π constant for aromatic Cl (~0.7) multiplied by the number of substituents |
| Quantified Difference | Estimated ΔLogP ≈ 2–2.5 units higher for the 5-chloro derivative |
| Conditions | In silico computed values using Molbase estimation and ChEMBL AlogP algorithm |
Why This Matters
Elevated LogP alters compound partitioning in both biological assays and synthetic extraction/purification steps, making the chloro-substituted compound a distinctly different chemical entity for lead optimization and scale-up chemistry.
- [1] Molbase. (n.d.). 5-chloro-4-nitrothiophene-2-sulfonamide: LogP = 3.2614. Molbase. View Source
- [2] ChEMBL. (n.d.). Compound Report Card: CHEMBL1170927, AlogP = 0.96. European Bioinformatics Institute. View Source
